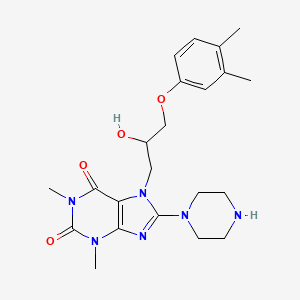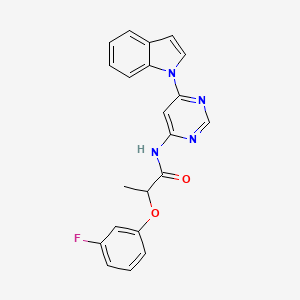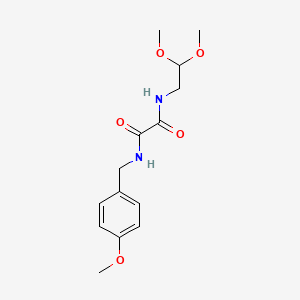
4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential to be used as a therapeutic agent. This compound is commonly referred to as CMPD1 and has been studied extensively for its mechanism of action and physiological effects.
作用機序
CMPD1 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting Hsp90, CMPD1 can prevent the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
CMPD1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CMPD1 has been shown to inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
CMPD1 has a number of advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using CMPD1 in lab experiments. It can be toxic to cells at high concentrations, and its effects on non-cancerous cells are not well understood.
将来の方向性
There are a number of future directions for research on CMPD1. One area of focus is the development of new and more efficient synthesis methods for CMPD1. Additionally, there is ongoing research on the potential use of CMPD1 in combination with other therapeutic agents. Finally, there is interest in studying the effects of CMPD1 on non-cancerous cells and its potential for use in the treatment of other diseases.
合成法
CMPD1 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the use of 3-chloro-4-methoxybenzenesulfonyl chloride and 5-fluoropyrimidine-2,4-diamine as starting materials. The reaction is then carried out in the presence of piperazine and triethylamine to produce CMPD1.
科学的研究の応用
CMPD1 has been extensively studied for its potential to be used as a therapeutic agent. It has been shown to have anti-cancer properties and has been studied for its potential to be used in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. CMPD1 has also been studied for its potential to be used in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O4S/c1-25-13-3-2-11(6-12(13)16)26(23,24)20-4-5-21(14(22)9-20)15-18-7-10(17)8-19-15/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKDIITDZRBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2543962.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2543963.png)



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)

![5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)
![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)
![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2543979.png)

![1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2543981.png)